molecular formula C8H8BrNO2S B6279425 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene CAS No. 1251446-47-5

4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene

Cat. No. B6279425
CAS RN: 1251446-47-5
M. Wt: 262.1
InChI Key:
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Description

4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene (BNBT) is an organic compound with a unique structure and versatile properties. It is a heterocyclic aromatic compound that contains a thiophene ring and a nitro group. BNBT has been studied for its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene is not fully understood. However, it is believed that this compound interacts with various cellular targets, including DNA, proteins, and enzymes. This compound may also interact with cell membrane receptors and inhibit the activity of certain enzymes involved in cell metabolism.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity and can inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene is a versatile compound with a wide range of potential applications. However, there are some limitations for its use in laboratory experiments. This compound is a highly reactive compound and can react with other compounds in the environment. It is also sensitive to light and can degrade quickly when exposed to light. Additionally, this compound is a relatively expensive compound and may not be cost-effective for some laboratory experiments.

Future Directions

4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene has potential applications in a wide range of fields. In the future, this compound could be used to develop novel drugs for the treatment of cancer and other diseases. This compound could also be used to develop new materials for use in electronics, photonics, and other fields. Additionally, this compound could be used to develop new catalysts for use in organic synthesis. Finally, this compound could be used to develop new methods for the synthesis of complex molecules.

Synthesis Methods

4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene can be synthesized by a variety of methods, including the Heck reaction, the Suzuki coupling, and the Stille reaction. The Heck reaction involves the coupling of an aryl halide and an alkenyl halide in the presence of palladium catalyst. The Suzuki coupling involves the coupling of aryl boronic acid and an alkenyl halide in the presence of a palladium catalyst. The Stille reaction involves the coupling of aryl halides and alkenylstannanes in the presence of a palladium catalyst.

Scientific Research Applications

4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene has been studied for its potential applications in synthetic chemistry, medicinal chemistry, and materials science. In synthetic chemistry, this compound has been used as a building block for the synthesis of complex molecules. In medicinal chemistry, this compound has been studied for its potential as an anticancer drug. In materials science, this compound has been used as a precursor for the synthesis of polymers and nanomaterials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene involves the reaction of 2-bromo-4-(2-nitrobut-1-en-1-yl)thiophene with bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-bromo-4-(2-nitrobut-1-en-1-yl)thiophene", "Bromine", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2-bromo-4-(2-nitrobut-1-en-1-yl)thiophene in anhydrous dichloromethane.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Add a Lewis acid catalyst, such as aluminum chloride, to the reaction mixture.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and filter the resulting solid.", "Step 6: Wash the solid with cold dichloromethane and dry under vacuum to obtain 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene." ] }

CAS RN

1251446-47-5

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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